molecular formula C7H12O2 B082775 1-(2,3,3-trimethyloxiran-2-yl)ethanone CAS No. 15120-99-7

1-(2,3,3-trimethyloxiran-2-yl)ethanone

Cat. No.: B082775
CAS No.: 15120-99-7
M. Wt: 128.17 g/mol
InChI Key: WBHTXOSVODIGTN-UHFFFAOYSA-N
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Description

1-(2,3,3-Trimethyloxiran-2-yl)ethanone is an epoxide-containing ketone characterized by a substituted oxirane (epoxide) ring fused with an acetyl group. The compound’s structure includes a 2,3,3-trimethyl-substituted oxirane ring, which confers unique steric and electronic properties.

Properties

CAS No.

15120-99-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(2,3,3-trimethyloxiran-2-yl)ethanone

InChI

InChI=1S/C7H12O2/c1-5(8)7(4)6(2,3)9-7/h1-4H3

InChI Key

WBHTXOSVODIGTN-UHFFFAOYSA-N

SMILES

CC(=O)C1(C(O1)(C)C)C

Canonical SMILES

CC(=O)C1(C(O1)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3,3-trimethyloxiran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,3,3-trimethyloxirane with ethanone under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

1-(2,3,3-trimethyloxiran-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3,3-trimethyloxiran-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as an intermediate in drug synthesis.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,3-trimethyloxiran-2-yl)ethanone involves its reactivity with various molecular targets. The oxirane ring can open under acidic or basic conditions, leading to the formation of reactive intermediates that can interact with nucleophiles or electrophiles. This reactivity is exploited in various chemical reactions and industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxirane-Based Ethanone Derivatives

1-[(2R,3R)-3-Pentyloxiran-2-yl]ethanone (CAS 2060030-96-6)
  • Structure : Features a (2R,3R)-configured oxirane ring with a pentyl substituent and an acetyl group.
  • Formula : C₉H₁₆O₂ (MW: 156.22 g/mol) .
  • Key Differences :
    • The pentyl group increases hydrophobicity (higher logP) compared to the trimethyl-substituted target compound.
    • Stereochemistry (R,R configuration) may influence reactivity and biological interactions.
1-(3-Ethyloxiran-2-yl)ethanone (CAS 17257-81-7)
  • Structure : Contains an ethyl-substituted oxirane ring.
  • Formula : C₆H₁₀O₂ (MW: 114.14 g/mol).
  • Key Differences :
    • Reduced steric bulk compared to the trimethyl-substituted target compound.
    • Computed logP (0.6) suggests moderate hydrophobicity .
Target Compound: 1-(2,3,3-Trimethyloxiran-2-yl)ethanone
  • Inferred Formula : Likely C₇H₁₂O₂ (based on structural analogs).
  • Higher logP (estimated >1.0) due to increased alkylation.

Aromatic Ethanone Derivatives

1-(2,3-Dihydroxyphenyl)ethanone (2′,3′-Dihydroxyacetophenone)
  • Structure: A phenolic ethanone with hydroxyl groups at positions 2 and 3.
  • Formula : C₈H₈O₃ (MW: 152.15 g/mol).
  • Key Differences :
    • Exhibits α-glucosidase inhibitory activity due to hydroxyl groups, which are absent in the target compound .
    • Lower logP (1.6) compared to oxirane-based analogs due to polar hydroxyl groups .
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone
  • Structure : Bromine and methoxy substituents on the aromatic ring.
  • Formula : C₁₀H₁₁BrO₃ (MW: 259.10 g/mol).

Physicochemical Property Analysis

Molecular Weight and logP

Compound Molecular Weight (g/mol) logP (XLogP3)
This compound ~142.18 (estimated) ~1.2 (estimated)
1-(3-Ethyloxiran-2-yl)ethanone 114.14 0.6
2′,3′-Dihydroxyacetophenone 152.15 1.6

Stereochemical and Substituent Effects

  • The trimethyl substitution on the oxirane ring in the target compound likely increases steric hindrance, reducing susceptibility to enzymatic degradation compared to less substituted analogs .
  • Hydroxyl groups in phenolic derivatives enhance solubility and bioactivity, whereas halogen or alkyl groups favor lipophilicity and membrane permeability .

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